

Application Notes and Protocols for Heck Coupling Reactions Involving Brominated Pyridazinones

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Compound of Interest

Compound Name: 4,5-Dibromo-2-methylpyridazin-3-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiotonic effects.[1] The functionalization of the pyridazinone core is crucial for modulating its pharmacological properties. The Heck coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the arylation and vinylation of halogenated pyridazinones.[2] This reaction allows for the introduction of diverse substituents onto the pyridazinone ring, enabling the synthesis of novel derivatives with potentially enhanced biological activity.

These application notes provide detailed protocols and compiled data for the Heck coupling of brominated pyridazinones with various olefinic partners. The information is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

General Mechanism of the Heck Coupling Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[2] The catalytic cycle generally proceeds through the following key steps:

- **Oxidative Addition:** The active Pd(0) catalyst undergoes oxidative addition to the brominated pyridazinone, forming a Pd(II)-pyridazinone intermediate.
- **Olefin Coordination and Insertion:** The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-pyridazinone bond.
- **β -Hydride Elimination:** A hydrogen atom from the alkyl-palladium intermediate is eliminated, yielding the substituted pyridazinone product and a palladium-hydride species.
- **Reductive Elimination:** The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Applications in Drug Development

Pyridazinone derivatives synthesized via Heck coupling have shown significant promise in the development of new therapeutic agents. Notably, these compounds have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), both of which are important targets in the treatment of inflammatory diseases.[3][4]

- **COX-2 Inhibition:** COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5] Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[6]
- **PDE4 Inhibition:** PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses.[7] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[4] Pyridazinone-based compounds have been developed as PDE4 inhibitors for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7]

Experimental Protocols

The following protocols are generalized procedures for the Heck coupling reaction of brominated pyridazinones with styrenes and acrylates. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired products.

Protocol 1: Heck Coupling of a Brominated Pyridazinone with Styrene

Materials:

- Brominated pyridazinone (e.g., 4-bromo-6-phenylpyridazin-3(2H)-one) (1.0 equiv)
- Styrene (1.5 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- Triphenylphosphine (PPh_3) (4 mol%)
- Triethylamine (Et_3N) or Potassium Carbonate (K_2CO_3) (2.0 equiv)
- Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., toluene, acetonitrile)

Procedure:

- To an oven-dried Schlenk flask, add the brominated pyridazinone (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the anhydrous solvent (e.g., DMF) via syringe, followed by the base (e.g., triethylamine, 2.0 equiv) and styrene (1.5 equiv).
- Heat the reaction mixture to 100-120 °C and stir vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-styrylpyridazinone.

Protocol 2: Heck Coupling of a Brominated Pyridazinone with an Acrylate

Materials:

- Brominated pyridazinone (e.g., 5-bromo-2-methylpyridazin-3(2H)-one) (1.0 equiv)
- n-Butyl acrylate (1.5 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$) (4 mol%)
- Sodium acetate (NaOAc) (2.0 equiv)
- Anhydrous N,N-dimethylformamide (DMF)

Procedure:

- In a sealed tube, combine the brominated pyridazinone (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
- Evacuate and backfill the tube with an inert gas.
- Add anhydrous DMF, sodium acetate (2.0 equiv), and n-butyl acrylate (1.5 equiv) via syringe.
- Seal the tube and heat the reaction mixture to 120-140 °C with stirring.

- Monitor the reaction by GC-MS or TLC.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
- Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired acrylate-substituted pyridazinone.

Data Presentation

The following tables summarize representative data for the Heck coupling of brominated pyridazinones with various alkenes. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and substrates used.

Table 1: Heck Coupling of Brominated Pyridazinones with Styrene Derivatives

Entry	Brominated Pyridazine	Alkene	Catalyst (mol %)	Ligand (mol %)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromo-6-phenylpyridazin-3(2H)-one	Styrene	Pd(OAc) ₂ (2)	PPh ₃ (4)	Et ₃ N (2)	DMF	110	12	85
2	5-Bromo-2-methylpyridazin-3(2H)-one	4-Methylstyrene	PdCl ₂ (PPh ₃) ₂ (3)	-	K ₂ CO ₃ (2)	Toluene	100	18	78
3	4-Bromo-2,6-dimethylpyridazin-3(2H)-one	4-Methoxystyrene	Pd ₂ (dba) ₃ (1)	P(o-tol) ₃ (4)	NaOAc (2.5)	Acetonitrile	120	24	92

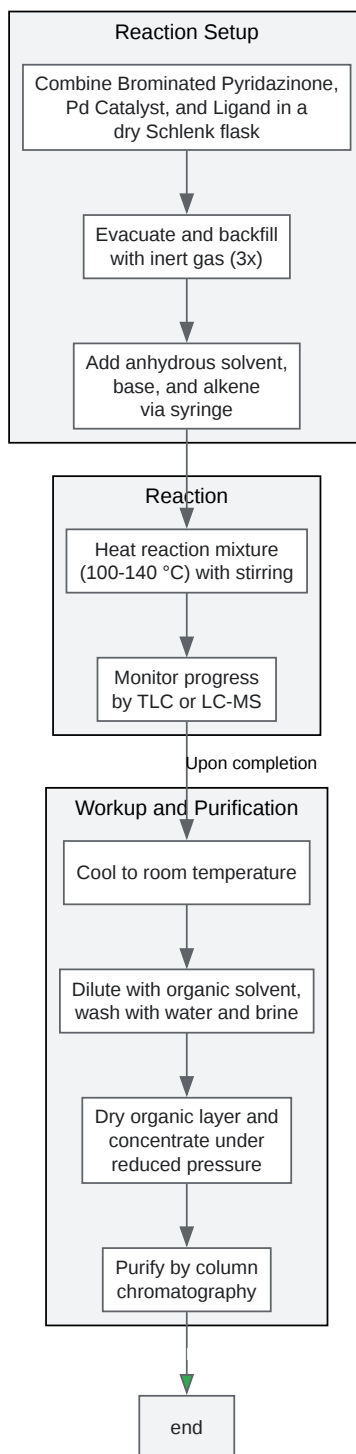
Table 2: Heck Coupling of Brominated Pyridazinones with Acrylates

Entry	Brominated Pyridazine	Alkene	Catalyst (mol %)	Ligand (mol %)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	5-Bromo-2-methylpyridazin-3(2H)-one	n-Butyl acrylate	Pd(OAc) ₂ (2)	P(o-tol) ₃ (4)	NaOAc (2)	DMF	130	16	88
2	4-Bromo-6-phenylpyridazin-3(2H)-one	Methyl acrylate	Pd(PPh ₃) ₄ (3)	-	K ₂ CO ₃ (2.5)	Dioxane	110	20	75
3	4-Bromo-2-ethyl-6-methylpyridazin-3(2H)-one	Ethyl acrylate	Pd(OAc) ₂ (2)	XPhos (4)	Cs ₂ CO ₃ (2)	Toluene	100	12	95

Mandatory Visualizations

Experimental Workflow

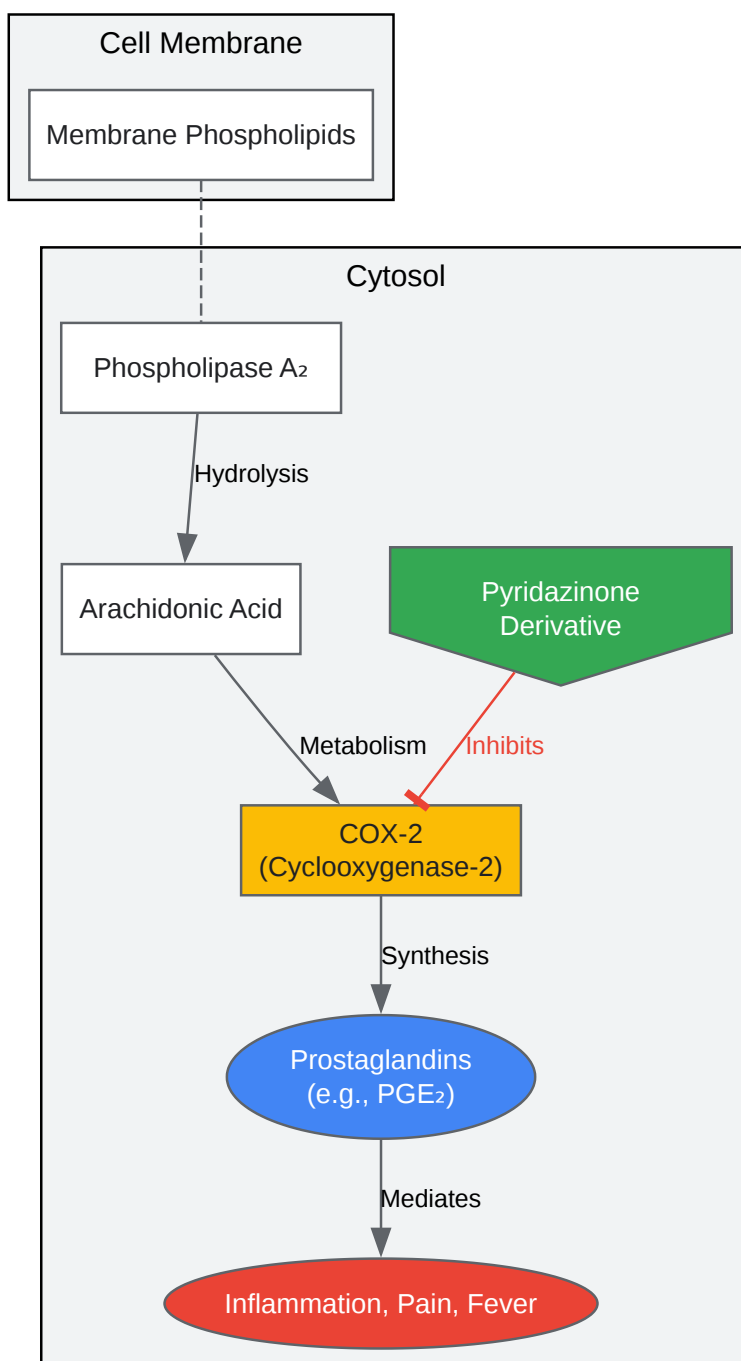
General Workflow for Heck Coupling of Brominated Pyridazinones

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Caption: General workflow for the Heck coupling of brominated pyridazinones.

Signaling Pathway: COX-2 Inhibition by Pyridazinone Derivatives

Mechanism of COX-2 Inhibition by Pyridazinone Derivatives



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Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

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